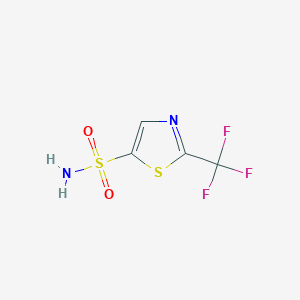
2-(Trifluoromethyl)-1,3-thiazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-1,3-thiazole-5-sulfonamide is a compound that features a trifluoromethyl group attached to a thiazole ring, which is further substituted with a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of thiazole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as the Swarts reaction, which involves the use of antimony trifluoride and catalytic antimony pentachloride, can be employed for large-scale synthesis . Additionally, the use of environmentally friendly reagents like sodium trifluoroacetate has been explored for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted thiazole derivatives, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-1,3-thiazole-5-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with enzymes and receptors. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, used in agrochemicals and pharmaceuticals.
Trifluoromethylphenol: Known for its applications in drug development and materials science.
Trifluoromethylindole: Used in the synthesis of bioactive molecules.
Uniqueness
2-(Trifluoromethyl)-1,3-thiazole-5-sulfonamide is unique due to the combination of the trifluoromethyl group and the thiazole ring, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C4H3F3N2O2S2 |
|---|---|
Peso molecular |
232.2 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C4H3F3N2O2S2/c5-4(6,7)3-9-1-2(12-3)13(8,10)11/h1H,(H2,8,10,11) |
Clave InChI |
QQMHGPKNPJPNJO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)C(F)(F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















